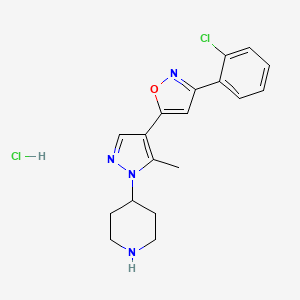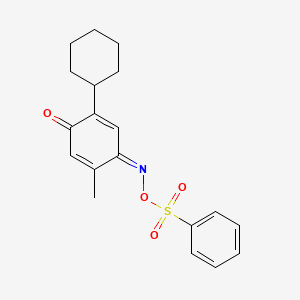
TANDUTINIB HYDROCHLORIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MLN518 (hydrochloride), also known as tandutinib, is a novel quinazoline-based inhibitor of type III receptor tyrosine kinases. It specifically targets FMS-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor (PDGFR), and KIT. This compound has shown significant potential in treating acute myelogenous leukemia and high-risk myelodysplastic syndrome due to its ability to inhibit the phosphorylation of these kinases .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von MLN518 (Hydrochlorid) umfasst mehrere Schritte, beginnend mit der Herstellung des Chinolin-Kerns. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um die Bildung des gewünschten Produkts sicherzustellen. Der letzte Schritt beinhaltet die Zugabe von Salzsäure zur Bildung des Hydrochloridsalzes, wodurch die Löslichkeit und Stabilität der Verbindung verbessert werden .
Industrielle Produktionsverfahren: Die industrielle Produktion von MLN518 (Hydrochlorid) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Techniken wie Kristallisation, Filtration und Trocknung werden eingesetzt, um das Endprodukt in reiner Form zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: MLN518 (Hydrochlorid) unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen in seiner Struktur hauptsächlich Substitutionsreaktionen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Diese Reaktionen beinhalten oft Nukleophile wie Amine oder Thiole, die bestimmte funktionelle Gruppen in der Verbindung ersetzen können.
Oxidationsreaktionen: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden, um bestimmte funktionelle Gruppen in MLN518 (Hydrochlorid) zu oxidieren.
Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können eingesetzt werden, um bestimmte funktionelle Gruppen zu reduzieren.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel können Substitutionsreaktionen Derivate mit unterschiedlichen funktionellen Gruppen ergeben, während Oxidations- und Reduktionsreaktionen zur Bildung oxidierter oder reduzierter Analoga von MLN518 (Hydrochlorid) führen können .
Wissenschaftliche Forschungsanwendungen
MLN518 (Hydrochlorid) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Werkzeugverbindung verwendet, um die Hemmung von Tyrosinkinasen und ihre Rolle in verschiedenen biochemischen Signalwegen zu untersuchen.
Biologie: Forscher verwenden MLN518 (Hydrochlorid), um die Auswirkungen der Hemmung von FLT3, PDGFR und KIT auf zelluläre Prozesse wie Proliferation, Differenzierung und Apoptose zu untersuchen.
Medizin: Die Verbindung wird als potenzielles Therapeutikum für die Behandlung von akuter myeloischer Leukämie und anderen hämatologischen Malignomen untersucht. .
Industrie: MLN518 (Hydrochlorid) wird bei der Entwicklung von zielgerichteten Therapien zur Krebsbehandlung eingesetzt.
5. Wirkmechanismus
MLN518 (Hydrochlorid) übt seine Wirkungen aus, indem es die Aktivität von Typ-III-Rezeptor-Tyrosinkinasen, insbesondere FLT3, PDGFR und KIT, hemmt. Diese Kinasen spielen eine entscheidende Rolle in zellulären Signalwegen, die das Zellwachstum, die Differenzierung und das Überleben regulieren. Indem es ihre Phosphorylierung hemmt, stört MLN518 (Hydrochlorid) diese Signalwege, was zu einer reduzierten Zellproliferation und erhöhter Apoptose in Krebszellen führt .
Ähnliche Verbindungen:
Imatinib: Ein Tyrosinkinase-Inhibitor, der auf BCR-ABL, KIT und PDGFR abzielt. Es wird zur Behandlung von chronischer myeloischer Leukämie und gastrointestinalen Stromatumoren eingesetzt.
Sunitinib: Ein weiterer Tyrosinkinase-Inhibitor, der auf mehrere Rezeptoren abzielt, darunter VEGFR, PDGFR und KIT. Es wird zur Behandlung von Nierenzellkarzinomen und gastrointestinalen Stromatumoren eingesetzt.
Sorafenib: Ein Kinase-Inhibitor, der auf RAF-Kinasen, VEGFR und PDGFR abzielt.
Einzigartigkeit von MLN518 (Hydrochlorid): MLN518 (Hydrochlorid) ist aufgrund seiner hohen Selektivität für FLT3, PDGFR und KIT einzigartig. Diese Selektivität ermöglicht eine gezielte Hemmung dieser Kinasen, was es zu einem vielversprechenden Kandidaten für die Behandlung spezifischer hämatologischer Malignome macht. Darüber hinaus verstärkt seine Fähigkeit, die Blut-Hirn-Schranke zu überwinden, sein Potenzial für die Behandlung von Krebserkrankungen des zentralen Nervensystems .
Wirkmechanismus
MLN518 (hydrochloride) exerts its effects by inhibiting the activity of type III receptor tyrosine kinases, specifically FLT3, PDGFR, and KIT. These kinases play crucial roles in cell signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting their phosphorylation, MLN518 (hydrochloride) disrupts these signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Imatinib: A tyrosine kinase inhibitor that targets BCR-ABL, KIT, and PDGFR. It is used to treat chronic myelogenous leukemia and gastrointestinal stromal tumors.
Sunitinib: Another tyrosine kinase inhibitor that targets multiple receptors, including VEGFR, PDGFR, and KIT. It is used to treat renal cell carcinoma and gastrointestinal stromal tumors.
Sorafenib: A kinase inhibitor that targets RAF kinases, VEGFR, and PDGFR.
Uniqueness of MLN518 (Hydrochloride): MLN518 (hydrochloride) is unique due to its high selectivity for FLT3, PDGFR, and KIT. This selectivity allows for targeted inhibition of these kinases, making it a promising candidate for treating specific hematologic malignancies. Additionally, its ability to cross the blood-brain barrier enhances its potential for treating central nervous system-related cancers .
Eigenschaften
Molekularformel |
C31H43ClN6O4 |
|---|---|
Molekulargewicht |
599.16 |
IUPAC-Name |
4-[6-methoxy-7-(3-piperidin-1-ylpropoxy)quinazolin-4-yl]-N-(4-propan-2-yloxyphenyl)piperazine-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C31H42N6O4.ClH/c1-23(2)41-25-10-8-24(9-11-25)34-31(38)37-17-15-36(16-18-37)30-26-20-28(39-3)29(21-27(26)32-22-33-30)40-19-7-14-35-12-5-4-6-13-35;/h8-11,20-23H,4-7,12-19H2,1-3H3,(H,34,38);1H |
SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCCC5.Cl |
Synonyme |
N-(4-isopropoxyphenyl)-4-(6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4-yl)piperazine-1-carboxamide hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[3-(2-piperidin-1-ylethoxy)phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole;dihydrochloride](/img/structure/B1150315.png)

